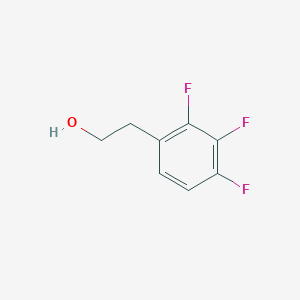

2-(2,3,4-Trifluorophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

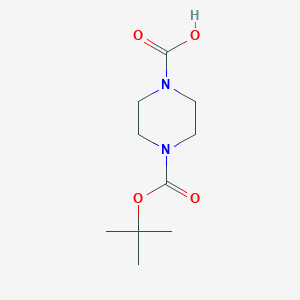

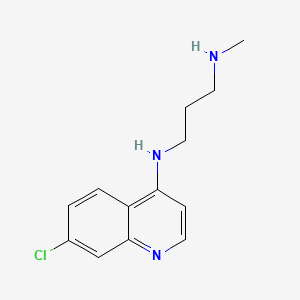

“2-(2,3,4-Trifluorophenyl)ethanol” is an organic compound . It is used as a laboratory chemical . The molecular formula of this compound is C8H7F3O .

Molecular Structure Analysis

The molecular structure of “2-(2,3,4-Trifluorophenyl)ethanol” consists of a trifluorophenyl group attached to an ethanol molecule . The trifluorophenyl group is a phenyl ring with three fluorine atoms attached, which can significantly influence the properties of the molecule.

Physical And Chemical Properties Analysis

“2-(2,3,4-Trifluorophenyl)ethanol” is a laboratory chemical . It should be stored in a dry, cool, and well-ventilated place . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Applications De Recherche Scientifique

Chiral Intermediate in Pharmaceutical Synthesis

2-(2,3,4-Trifluorophenyl)ethanol and its derivatives play a crucial role as chiral intermediates in pharmaceutical synthesis. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a key intermediate for Ticagrelor, a medication used in the treatment of acute coronary syndromes. A study by Guo et al. (2017) details the development of an enzymatic process for its preparation, highlighting its efficiency and environmental benefits in industrial applications (Guo et al., 2017).

Biocatalysis in Pharmaceutical Intermediates

The use of biocatalysis for preparing optically pure pharmaceutical intermediates is another significant application. Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate of a chemokine CCR5 antagonist. This study demonstrates the efficiency of recombinant Escherichia coli cells in this process, offering a biological method for enantioselective production (Chen et al., 2019).

Catalytic Activity in Asymmetric Reduction

Research by Ni et al. (2012) focuses on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate in the synthesis of β-adrenoceptor receptor agonists. The study highlights the catalytic efficiency of Candida ontarioensis cells, offering a practical approach for chiral intermediate preparation (Ni et al., 2012).

Safety And Hazards

This compound should not be used for food, drug, pesticide, or biocidal product use . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of accidental release, it should not be released into the environment, and it should be swept up and shoveled into suitable containers for disposal .

Propriétés

IUPAC Name |

2-(2,3,4-trifluorophenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAGTEBPVAQGBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCO)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3,4-Trifluorophenyl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

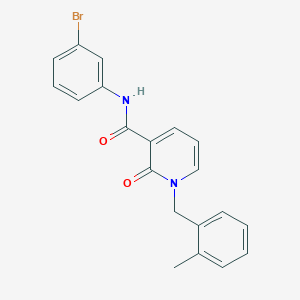

![2-((4-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2403592.png)

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2403596.png)

![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)